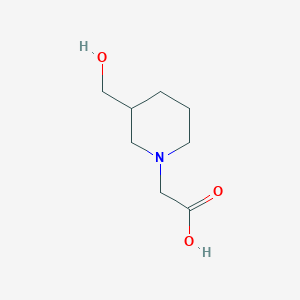

(3-Hydroxymethyl-piperidin-1-yl)-acetic acid

Vue d'ensemble

Description

“(3-Hydroxymethyl-piperidin-1-yl)-acetic acid” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines can be synthesized through various intra- and intermolecular reactions . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been used for acid-free hydrogenation with good yields and selectivity .Molecular Structure Analysis

The molecular structure of “(3-Hydroxymethyl-piperidin-1-yl)-acetic acid” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It has been shown that it is possible to carry out the conversions of substituted pyridines into the corresponding piperidines in water as a solvent .Applications De Recherche Scientifique

Neurochemistry and Serotonin Receptor Activity

The compound from the piperidinyl indole derivatives family, specifically RU 24969, has been found to influence serotonin (5-HT) neurons. It is known to reduce 5-hydroxyindole acetic acid (5-HIAA) levels in rat brain-stem, indicating its potential as a potent 5-HT receptor agonist in the brain. This is evidenced by its ability to decrease 5-HT turnover and alter certain hormonal levels (Euvrard & Boissier, 1980).

Lipid Metabolism and Blood Sugar Regulation

Fibrates with piperidine moieties have shown significant activities in decreasing triglyceride, cholesterol, and blood sugar levels. This was particularly noted in 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid (9aA: AHL-157), which demonstrated superior activities in mice and rats compared to bezafibrate (Komoto et al., 2000).

Metabolism of Piperine

Piperine, a component found in black and long peppers, has been studied for its bioavailability enhancement properties. A new major urinary metabolite of piperine was characterized, retaining the methylenedioxy ring and conjugated double bonds while modifying the piperidine ring to form a propionic acid group. This metabolite suggests a unique structure and metabolism pathway for piperine in rats (Bajad et al., 2003).

Muscarinic M3 Receptor Antagonism

A new class of 4-acetamidopiperidine derivatives has shown selectivity for human muscarinic M3 receptors over M2 receptors. This indicates potential therapeutic applications in obstructive airway diseases by facilitating bronchodilation (Mitsuya et al., 1999).

Memory Enhancement

Compounds synthesized using piperazin-1-yl and pyridin-2-yl-ethoxy acetamide have shown effects on enhancing the memory ability in mice. This points to potential applications in cognitive and memory-related disorders (Li Ming-zhu, 2008).

Antihypertensive Activity

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have demonstrated antihypertensive activity in spontaneously hypertensive rats (SHR). The structure-activity relationships indicate potential for both central and peripheral mechanisms of action (Clark et al., 1983).

Propriétés

IUPAC Name |

2-[3-(hydroxymethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-6-7-2-1-3-9(4-7)5-8(11)12/h7,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJFHBAVMNSXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Hydroxymethyl-piperidin-1-yl)-acetic acid | |

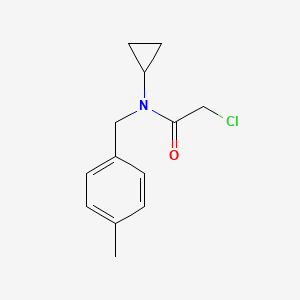

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)

![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)

![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)